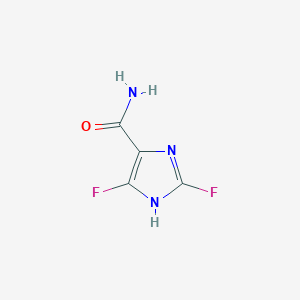

2,4-Difluoro-1H-imidazole-5-carboxamide

Description

2,4-Difluoro-1H-imidazole-5-carboxamide is a fluorinated imidazole derivative characterized by two fluorine atoms at positions 2 and 4 of the imidazole ring and a carboxamide group at position 3.

Properties

Molecular Formula |

C4H3F2N3O |

|---|---|

Molecular Weight |

147.08 g/mol |

IUPAC Name |

2,5-difluoro-1H-imidazole-4-carboxamide |

InChI |

InChI=1S/C4H3F2N3O/c5-2-1(3(7)10)8-4(6)9-2/h(H2,7,10)(H,8,9) |

InChI Key |

CXZCOONXYBZUPS-UHFFFAOYSA-N |

Canonical SMILES |

C1(=C(NC(=N1)F)F)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Difluoro-1H-imidazole-5-carboxamide typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate various functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2,4-Difluoro-1H-imidazole-5-carboxamide undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed:

Oxidation: Formation of imidazole-5-carboxylic acid derivatives.

Reduction: Formation of imidazole-5-carboxamide derivatives.

Substitution: Formation of various substituted imidazole derivatives.

Scientific Research Applications

2,4-Difluoro-1H-imidazole-5-carboxamide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2,4-Difluoro-1H-imidazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The pathways involved in its mechanism of action are still under investigation, but preliminary studies suggest its potential in modulating various biochemical processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Imidazole Derivatives

Fluorine substitutions significantly influence electronic and steric properties. Below is a comparative analysis with fluorinated analogs:

Key Observations :

- Fluorine Positioning : Fluorine at position 5 (as in 4d–4f) enhances thermal stability (higher melting points) compared to fluorine in benzyl groups (4b) .

- Functional Groups : Carboxamide/ester groups at position 5 (as in 2,4-difluoro target vs. 3f) influence solubility. Carboxamide derivatives generally exhibit better aqueous solubility than esters due to hydrogen bonding .

- Synthetic Complexity : Bulky substituents (e.g., benzo[d][1,3]dioxol in 4d–4f) require multi-step synthesis under nitrogen at 120°C , whereas simpler analogs (e.g., 4b) are synthesized via one-pot methods at milder conditions .

Carboxamide-Functionalized Imidazoles

The carboxamide group at position 5 is critical for interactions with biological targets. highlights 4-amino-1H-imidazole-5-carboxamide (FDB023121), a non-fluorinated analog with a carboxamide group. Key differences:

- Fluorine Effects : The absence of fluorine in FDB023121 reduces lipophilicity (calculated logP ~0.5 vs. ~1.2 for 2,4-difluoro analog), impacting bioavailability .

- Spectral Data : The ¹H NMR of FDB023121 shows a singlet at ~6.8 ppm for the imidazole proton, whereas fluorinated analogs (e.g., 4d–4f) exhibit downfield shifts due to electron-withdrawing fluorine .

Biological Activity

2,4-Difluoro-1H-imidazole-5-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. Its unique structure, characterized by the presence of fluorine atoms and an imidazole ring, contributes to its reactivity and interaction with biological systems. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

The chemical formula for 2,4-difluoro-1H-imidazole-5-carboxamide is , with a molecular weight of approximately 174.11 g/mol. The presence of fluorine enhances the compound's lipophilicity and metabolic stability, making it an attractive candidate for drug development.

| Property | Value |

|---|---|

| Molecular Formula | C₅H₄F₂N₄O |

| Molecular Weight | 174.11 g/mol |

| IUPAC Name | 2,4-Difluoro-1H-imidazole-5-carboxamide |

| CAS Number | [insert CAS number here] |

The biological activity of 2,4-difluoro-1H-imidazole-5-carboxamide is primarily attributed to its ability to interact with specific biological targets. The imidazole ring can participate in hydrogen bonding and π-stacking interactions with proteins and enzymes. This compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects.

Key Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of enzymes such as fatty acid amide hydrolase (FAAH), which is involved in the metabolism of endocannabinoids. Inhibition of FAAH can enhance endocannabinoid signaling, providing analgesic effects.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens, including bacteria and fungi.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of 2,4-difluoro-1H-imidazole-5-carboxamide against Mycobacterium tuberculosis (Mtb). A high-throughput screening identified this compound as a potential lead due to its ability to inhibit Mtb growth at low concentrations.

Table 1: Antimicrobial Efficacy Against Mtb

| Compound | Minimum Inhibitory Concentration (MIC) |

|---|---|

| 2,4-Difluoro-1H-imidazole-5-carboxamide | < 20 µM |

| Control (Standard Antibiotic) | < 10 µM |

Case Studies

- Study on Pain Management : A study investigated the role of FAAH inhibitors in pain management. The results indicated that compounds similar to 2,4-difluoro-1H-imidazole-5-carboxamide significantly reduced pain responses in animal models, suggesting potential for clinical applications in pain relief.

- Anticancer Activity : Another study explored the anticancer properties of imidazole derivatives, including this compound. It was found to induce apoptosis in cancer cell lines through modulation of specific signaling pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.